Myclobutanil
Overview
Description
Myclobutanil: is an organic compound with the chemical formula C15H17ClN4. It appears as a pale yellow solid. This compound belongs to the class of triazole fungicides known for their protective and curative activity against various plant pathogens. Specifically, this compound inhibits the biosynthesis of ergosterol , a critical component of fungal cell membranes .
Mechanism of Action
Target of Action
Myclobutanil is a triazole chemical used as a fungicide . Its primary target is the sterol demethylation (CYP51) enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes .
Mode of Action
This compound acts as a sterol demethylation inhibitor (DMI) . It specifically inhibits the biosynthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Biochemical Pathways
The inhibition of ergosterol biosynthesis by this compound disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungus, leading to its death . Additionally, this compound can bind to the active sites of dehydrogenase, phosphatase, and protease, affecting their enzymatic activity .
Pharmacokinetics
This compound’s pharmacokinetics have been studied using physiologically based pharmacokinetic (PBPK) modeling . Key input parameters for the model include Caco-2 permeability, rat plasma binding, rat blood to plasma ratio, and rat liver microsomal half-life . These parameters help outline the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the disruption of the fungal cell membrane, causing the death of the fungus . High doses of this compound can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .
Action Environment
This compound is moderately soluble in water and organic solvents and is volatile . Studies show that this compound has a high potential for leaching and is moderately persistent in soil systems . Under certain conditions, it may also be persistent in aquatic systems . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Myclobutanil interacts with the enzyme cytochrome P450 14α-demethylase (CYP51), inhibiting the biosynthesis of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, impairing fungal growth, development, and reproduction .
Cellular Effects
This compound’s inhibition of ergosterol biosynthesis has significant effects on cellular processes. By disrupting the fungal cell membrane’s integrity, it affects cell function, including impacts on cell signaling pathways and cellular metabolism . High doses of this compound can affect the soil environment, indicating its potential impact on microbial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme CYP51. It acts as a steroid demethylation inhibitor, specifically inhibiting ergosterol biosynthesis . This interaction disrupts the fungal cell membrane, leading to the impairment of fungal growth, development, and reproduction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments . The persistence of this compound in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days up to 574 days in anaerobic soil .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is classified as a moderately toxic class II compound due to its effects on antioxidant enzyme genes and animal malondialdehyde levels . The degradation half-life of this compound in the liver was found to be shorter when treated with rac-MT compared to both MT-enantiomer treatments .
Metabolic Pathways
This compound is involved in the metabolic pathway of ergosterol biosynthesis. It interacts with the enzyme CYP51, inhibiting the biosynthesis of ergosterol . Both enantiomers of this compound were able to bind to the active sites of dehydrogenase, phosphatase, and protease, with higher interacting energies observed for (S)-Myclobutanil .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .
Subcellular Localization
Given its role in inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes, it can be inferred that this compound likely interacts with cellular components at the membrane level .
Preparation Methods
a. Synthesis of 2-Butyl-2-(4-chlorophenyl)acetonitrile:
- Start with 4-chlorophenylacetonitrile and chlorobutane.
- Combine them with a phase-transfer catalyst and heat the mixture.
- Add sodium hydroxide (NaOH) solution to the reaction mixture.
- The exothermic reaction occurs, and the temperature is raised to 80°C for 1 hour.
- Cool the mixture to 60°C and continue the reaction for 6 hours.
- Neutralize with dilute hydrochloric acid (HCl), wash, separate, and distill to obtain 2-butyl-2-(4-chlorophenyl)acetonitrile with an 85% yield.
- Prepare 2-butyl-2-(4-chlorophenyl)acetonitrile.
- React it with bromomethylbromide and dimethyl sulfoxide (DMSO) in the presence of tetrabutylammonium bromide.
- Add 50% sodium hydroxide (NaOH) solution at 50°C for 8 hours.
- After cooling, neutralize with acid, wash, extract, and distill to obtain this compound with a yield of 46% .
Chemical Reactions Analysis
Myclobutanil undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include NaOH, HCl, and DMSO. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Myclobutanil finds applications in:
Broad-spectrum fungicides: Effective against powdery mildew, rust, black spot, and other fungal diseases in crops.
Sterol demethylation inhibitor: It targets the ergosterol biosynthesis pathway in fungi.
Seed treatment: Used to protect seeds from pathogens like smut and bunt.
Comparison with Similar Compounds
Myclobutanil’s uniqueness lies in its efficacy, safety, and long duration of action. Similar compounds include tebuconazole and propiconazole .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJKXKUJVSEEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
Record name | MYCLOBUTANIL | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024315 | |
Record name | Myclobutanil | |
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Molecular Weight |
288.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index] | |
Record name | MYCLOBUTANIL | |
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Boiling Point |
202 to 208 °C at 1 mm Hg | |
Record name | MYCLOBUTANIL | |
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Solubility |
Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C | |
Record name | MYCLOBUTANIL | |
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Vapor Pressure |
0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C | |
Record name | Myclobutanil | |
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Color/Form |
Pale yellow solid., Light yellow crystals | |
CAS No. |
88671-89-0 | |
Record name | MYCLOBUTANIL | |
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Record name | α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | |
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Record name | MYCLOBUTANIL | |
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Melting Point |
63 to 68 °C | |
Record name | MYCLOBUTANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6708 | |
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Retrosynthesis Analysis
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